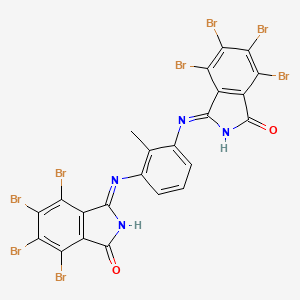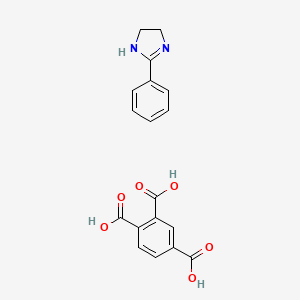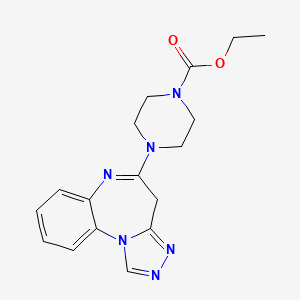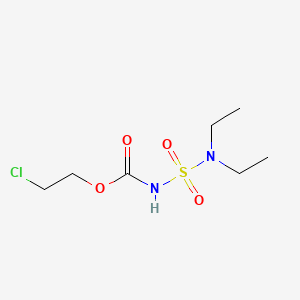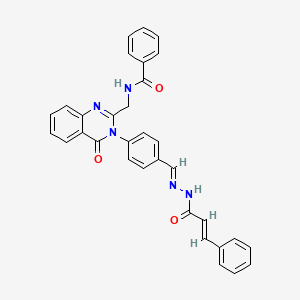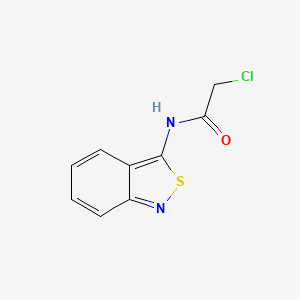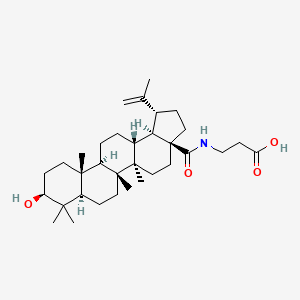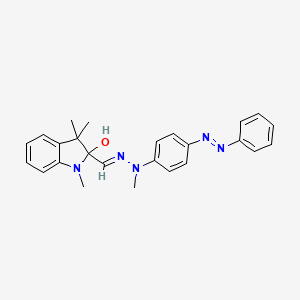
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone is a complex organic compound known for its unique structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylazo group or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学的研究の応用
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and sensors due to its chromogenic properties.
作用機序
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone involves its interaction with various molecular targets and pathways. The phenylazo group can undergo reversible redox reactions, making it useful in sensing applications. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3,3-Trimethylindolenine: Another indoline derivative used in organic synthesis and sensor applications.
Phenylhydrazine derivatives: Compounds with similar hydrazone linkages used in various chemical and biological studies.
Uniqueness
What sets 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the hydroxy and carbaldehyde groups, along with the phenylazo linkage, makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
83949-95-5 |
|---|---|
分子式 |
C25H27N5O |
分子量 |
413.5 g/mol |
IUPAC名 |
1,3,3-trimethyl-2-[(E)-[methyl-(4-phenyldiazenylphenyl)hydrazinylidene]methyl]indol-2-ol |
InChI |
InChI=1S/C25H27N5O/c1-24(2)22-12-8-9-13-23(22)29(3)25(24,31)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19/h5-18,31H,1-4H3/b26-18+,28-27? |
InChIキー |
PIVIPXDVOAMQBP-RFZNJWTKSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2N(C1(/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
正規SMILES |
CC1(C2=CC=CC=C2N(C1(C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


